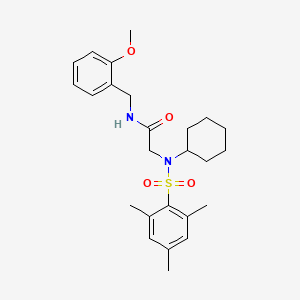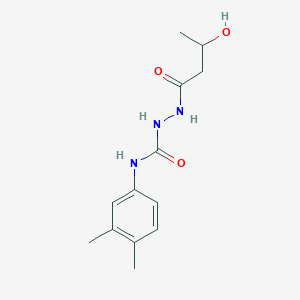
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide
Übersicht
Beschreibung
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide, also known as MCG, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MCG is a member of the glycine receptor antagonists family, which has been shown to have promising results in various studies.
Wirkmechanismus
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide can modulate the activity of various neurotransmitters, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of pain sensitivity. In addition, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been shown to have potential anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity, which allows for precise control over the glycine receptor activity. However, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide also has some limitations, including its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide research, including the development of more potent and selective analogs, the investigation of its potential therapeutic effects in various neurological disorders, and the exploration of its mechanisms of action at the molecular level. In addition, the use of N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide as a research tool in pharmacology and medicinal chemistry is expected to continue to grow in the coming years.
Conclusion:
In conclusion, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide is a compound with significant potential in various research fields. Its mechanism of action as a competitive antagonist of the glycine receptor makes it a valuable tool for investigating the role of this receptor in various physiological processes. Further research on N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide is expected to lead to the development of novel drugs and therapies for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been extensively studied in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been shown to have potential therapeutic effects in treating chronic pain, epilepsy, and other neurological disorders. In pharmacology, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been used as a research tool to study the glycine receptor and its role in various physiological processes. In medicinal chemistry, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been used as a lead compound for the development of novel drugs targeting the glycine receptor.
Eigenschaften
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-18-14-19(2)25(20(3)15-18)32(29,30)27(22-11-6-5-7-12-22)17-24(28)26-16-21-10-8-9-13-23(21)31-4/h8-10,13-15,22H,5-7,11-12,16-17H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNTQYZOKIXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2OC)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-3-methylphenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4849587.png)

![5-{3-bromo-4-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849602.png)
![2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4849608.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4849621.png)
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4849629.png)
![2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole](/img/structure/B4849630.png)
![methyl 4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4849639.png)
![2-(2-tert-butylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4849642.png)

![3-methyl-4-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4849655.png)

![1-benzyl-5-{[(2-furylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849667.png)
![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)